molecular formula C10H8F3N5OS B2837688 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide CAS No. 1251576-05-2

2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

Cat. No.: B2837688
CAS No.: 1251576-05-2
M. Wt: 303.26
InChI Key: YAQVQFDUEARRRI-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide is a synthetic organic compound that features a unique combination of a pyrimidine ring, a thiazole ring, and a trifluoroethyl group

Scientific Research Applications

Chemistry

In chemistry, 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.

    Introduction of the Pyrimidine Group: The pyrimidine ring is introduced via a nucleophilic substitution reaction where a pyrimidine derivative reacts with the thiazole intermediate.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is incorporated through an alkylation reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the pyrimidine or thiazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-2-ylamino)thiazole-4-carboxamide: Lacks the trifluoroethyl group, which may affect its chemical properties and biological activity.

    N-(2,2,2-Trifluoroethyl)thiazole-4-carboxamide: Lacks the pyrimidine ring, which may reduce its potential interactions with biological targets.

    2-(Pyrimidin-2-ylamino)-N-methylthiazole-4-carboxamide: Contains a methyl group instead of a trifluoroethyl group, which could influence its reactivity and stability.

Uniqueness

The presence of both the pyrimidine and thiazole rings, along with the trifluoroethyl group, makes 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide unique. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5OS/c11-10(12,13)5-16-7(19)6-4-20-9(17-6)18-8-14-2-1-3-15-8/h1-4H,5H2,(H,16,19)(H,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQVQFDUEARRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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